Product packaging for 2-Benzyloxy-6-Bromo-4-Methoxypyridine(Cat. No.:CAS No. 175422-05-6)

2-Benzyloxy-6-Bromo-4-Methoxypyridine

Cat. No.: B3040228
CAS No.: 175422-05-6
M. Wt: 294.14 g/mol
InChI Key: CIBLWYFTEJNIGY-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) as a Core Heterocyclic Scaffold in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of chemical research. researchgate.netrsc.orgrsc.orgnih.gov Its unique electronic properties, including basicity, stability, and the ability to form hydrogen bonds, make it a versatile building block in a vast array of applications. nih.gov The pyridine ring is a prevalent motif found in numerous natural products, such as alkaloids like nicotine (B1678760) and vitamins like niacin and pyridoxine. nih.govresearchgate.net

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in FDA-approved drugs and biologically active compounds. researchgate.netrsc.orgrsc.orgnih.gov Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antifungal properties. researchgate.netrsc.org The adaptability of the pyridine ring allows for the synthesis of a diverse library of compounds, making it an invaluable tool in drug discovery and development. researchgate.net Furthermore, pyridine and its derivatives are crucial in materials science and agrochemicals, serving as precursors to insecticides, fungicides, and herbicides. rsc.orgresearchgate.netacs.org

Contextualization of 2-Benzyloxy-6-Bromo-4-Methoxypyridine within Advanced Synthetic Chemistry

This compound is a polysubstituted pyridine derivative that serves as a highly functionalized and versatile intermediate in advanced organic synthesis. The specific arrangement of its substituents—a benzyloxy group at the 2-position, a bromine atom at the 6-position, and a methoxy (B1213986) group at the 4-position—provides multiple reactive sites for further chemical transformations.

The bromine atom is a key functional group that can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon-based substituents. The benzyloxy group often serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to yield a pyridone. The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring. The strategic placement of these groups makes this compound a valuable building block for the construction of complex molecular architectures.

Scope and Research Aims for a Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation of this compound is aimed at fully elucidating its chemical properties, reactivity, and potential applications in organic synthesis. The primary research objectives would include:

Development of Efficient Synthetic Routes: To establish optimized and scalable synthetic protocols for the preparation of this compound.

Exploration of Reactivity: To systematically investigate the reactivity of the compound in various chemical transformations, particularly focusing on the versatility of the bromine and benzyloxy groups.

Application in Target-Oriented Synthesis: To demonstrate the utility of this compound as a key intermediate in the total synthesis of biologically active molecules and novel functional materials.

Physicochemical and Spectroscopic Characterization: To thoroughly characterize the compound using a range of analytical techniques to provide a complete dataset of its physical and spectral properties.

By achieving these aims, the research would contribute to the broader understanding of substituted pyridine chemistry and provide the synthetic community with a valuable and well-documented building block for future innovations.

Compound Data

Identifier Value
IUPAC Name 2-(Benzyloxy)-6-bromo-4-methoxypyridine
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS Number 1355233-17-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO2 B3040228 2-Benzyloxy-6-Bromo-4-Methoxypyridine CAS No. 175422-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxy-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBLWYFTEJNIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Benzyloxy 6 Bromo 4 Methoxypyridine

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the 2-benzyloxy-4-methoxypyridine core is amenable to a variety of cross-coupling reactions. This reactivity is central to its utility as a synthetic intermediate. The electron-withdrawing nature of the pyridine (B92270) ring, combined with the electronic effects of the benzyloxy and methoxy (B1213986) groups, influences the reactivity of the C-Br bond, making it a suitable substrate for several important transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Benzyloxy-6-Bromo-4-Methoxypyridine, these reactions provide a modular approach to introduce diverse substituents.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be crucial for achieving high yields and preventing side reactions.

Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine ligand. A variety of bases, such as sodium carbonate, potassium carbonate, or potassium phosphate, can be used to facilitate the transmetalation step. The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and water or dioxane and water.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O10085
24-Methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O9092
33-Furylboronic acidPdCl₂(dppf)-Cs₂CO₃DME8578
42-Thiophenylboronic acidPd₂(dba)₃XPhosK₂CO₃Toluene/EtOH/H₂O10088
Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is of great importance for the construction of conjugated systems. For this compound, the Sonogashira coupling provides a direct route to 6-alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylethylamine.

The standard catalyst system involves a palladium source like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and a copper source like copper(I) iodide (CuI). The reaction is usually performed in an organic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF6590
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF5095
31-HexynePd(OAc)₂/PPh₃CuIPiperidineToluene8082
4Propargyl alcoholPdCl₂(dppf)CuIEt₃NAcetonitrile7088
Stille Coupling with Organostannanes

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with various organostannanes can be used to introduce alkyl, vinyl, aryl, and heteroaryl substituents.

A common catalyst for the Stille reaction is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically carried out in an anhydrous, non-polar solvent like toluene or dioxane at elevated temperatures. In some cases, the addition of a ligand, such as triphenylarsine (B46628) (AsPh₃), can improve the reaction rate and yield.

EntryOrganostannaneCatalystLigand/AdditiveSolventTemp (°C)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄-Toluene11080
2Tributyl(vinyl)tinPd₂(dba)₃P(furyl)₃THF7088
3Trimethyl(2-thienyl)tinPdCl₂(PPh₃)₂-DMF10075
4Tributyl(methyl)tinPd(OAc)₂AsPh₃Dioxane10065
Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the synthesis of a wide range of arylamines from aryl halides. For this compound, this reaction provides a route to various 6-aminopyridine derivatives, which are important substructures in many biologically active compounds. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Commonly used ligands include Josiphos-type ligands, BINAP, and DPPF. wikipedia.org Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally required. The reaction is typically carried out in an aprotic solvent like toluene or dioxane.

EntryAminePalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃BINAPNaOtBuToluene10085
2MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane11090
3BenzylaminePdCl₂(dppf)-K₃PO₄t-BuOH9078
4IndolePd(OAc)₂DavePhosK₂CO₃Toluene10082

Ullmann-Type C-N and C-O Cross-Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org While palladium-catalyzed methods are often preferred, Ullmann couplings can be advantageous in certain cases, especially for the coupling of electron-rich nucleophiles.

For this compound, Ullmann-type reactions can be employed to introduce amino and alkoxy/aryloxy groups at the 6-position. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications often utilize catalytic amounts of a copper salt in the presence of a ligand, which allows for milder reaction conditions.

The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds. wikipedia.org For C-O bond formation, the Ullmann condensation is a classic method for the synthesis of diaryl ethers. wikipedia.org These reactions often use a copper(I) salt, such as CuI, as the catalyst, and a ligand like 1,10-phenanthroline (B135089) or an amino acid can accelerate the reaction. A base, such as potassium carbonate or cesium carbonate, is also required.

EntryNucleophileCopper CatalystLigandBaseSolventTemp (°C)Yield (%)
1Aniline (C-N)CuI1,10-PhenanthrolineK₂CO₃DMF14070
2Phenol (B47542) (C-O)Cu₂OL-ProlineCs₂CO₃DMSO12075
3Pyrrolidine (C-N)CuIN,N'-DimethylethylenediamineK₃PO₄Dioxane11080
44-Methoxyphenol (C-O)CuBr2,2,6,6-Tetramethyl-3,5-heptanedioneK₂CO₃Pyridine13068

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is intrinsically electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para (C2, C4, C6) to the ring nitrogen. In this compound, the bromine atom at the C6 position serves as a competent leaving group. The C6 position is activated towards nucleophilic attack due to its para-relationship with the electron-withdrawing ring nitrogen.

The mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization and lowers the activation energy for the reaction. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide under suitable conditions.

Table 1: Potential SNAr Reactions at the C6 Position

NucleophileReagent ExampleExpected Product
AminePiperidine2-Benzyloxy-4-methoxy-6-(piperidin-1-yl)pyridine
AlkoxideSodium Methoxide (B1231860)2-Benzyloxy-4,6-dimethoxypyridine
ThiolateSodium Thiophenoxide2-Benzyloxy-4-methoxy-6-(phenylthio)pyridine
CyanideSodium Cyanide6-Benzyloxy-4-methoxy-2-cyanopyridine

Reactions at the Benzyloxy Group

The benzyloxy group offers two primary sites for reactivity: the ether linkage and the benzylic C-H bonds.

Cleavage of the Benzyl (B1604629) Ether for Hydroxypyridine Formation

The benzyl ether serves as a common protecting group for hydroxyl functionalities due to its relative stability and the variety of methods available for its cleavage. organic-chemistry.org The most prevalent method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). youtube.com The process reductively cleaves the carbon-oxygen bond of the ether, yielding the corresponding 2-hydroxypyridine (B17775) and toluene as a byproduct. youtube.com This transformation is generally high-yielding and proceeds under mild conditions, making it compatible with many other functional groups. organic-chemistry.orgyoutube.com

Alternative methods for benzyl ether cleavage include the use of strong acids or Lewis acids, though these conditions are harsher and less selective. organic-chemistry.orgorganic-chemistry.org

Table 2: Methods for Benzyl Ether Cleavage

MethodReagents and ConditionsProduct
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate6-Bromo-4-methoxy-2-hydroxypyridine
Lewis AcidBoron Trichloride (BCl₃) in Dichloromethane6-Bromo-4-methoxy-2-hydroxypyridine
Strong Protic AcidHBr in Acetic Acid6-Bromo-4-methoxy-2-hydroxypyridine

Chemoselective Functionalization of the Benzylic Position

The benzylic position (the CH₂ group) of the benzyl ether is susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Chemoselective oxidation can transform the benzylic methylene (B1212753) group into a carbonyl group without cleaving the ether linkage. Various catalytic systems, including those based on manganese, can achieve this transformation under mild conditions using oxidants like hydrogen peroxide. d-nb.infonih.gov Such reactions allow for the late-stage modification of the molecule, converting the benzyloxy group into a benzoyloxy group. This protocol is noted for its tolerance of a wide range of other functional groups. d-nb.infonih.gov

Reactivity of the Methoxy Substituent

The methoxy group at the C4 position significantly influences the electronic properties of the pyridine ring and can itself be a site of chemical transformation.

Demethylation Reactions to Pyridones

The methyl group of the 4-methoxy substituent can be cleaved to unmask the corresponding hydroxyl group, which typically exists in tautomeric equilibrium with the more stable 4-pyridone form. This O-demethylation is a key transformation in the synthesis of many pyridone-containing compounds. wikipedia.org

Several reagents are effective for the demethylation of methoxypyridines. For instance, treatment with L-selectride in a solvent like tetrahydrofuran (THF) at reflux can chemoselectively cleave the methyl ether to afford the 4-hydroxypyridine. elsevierpure.com Another study found that reacting 4-methoxypyridine (B45360) derivatives with methyl iodide, particularly in the presence of a solvent, can lead to the formation of N-methyl-4-pyridones. researchgate.net Strong nucleophiles like thiolate salts have also been employed to cleave aryl methyl ethers. wikipedia.org

Table 3: Reagents for Demethylation of the 4-Methoxy Group

ReagentConditionsProduct Form
L-SelectrideTHF, reflux2-Benzyloxy-6-bromo-4-hydroxypyridine
Methyl IodideOrganic solvent, reflux2-Benzyloxy-6-bromo-1-methyl-4-pyridone
Sodium Ethanethiolate (EtSNa)DMF, heat2-Benzyloxy-6-bromo-4-hydroxypyridine
Boron Tribromide (BBr₃)Dichloromethane, low temperature2-Benzyloxy-6-bromo-4-hydroxypyridine

Stability and Electronic Influence of the Methoxy Group on Pyridine Reactivity

The methoxy group at the C4 position exerts a powerful electronic influence on the pyridine ring through two opposing effects: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I). The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho (C3, C5) positions. This resonance effect generally outweighs the inductive effect. reddit.com

This net electron-donating character has several consequences for the molecule's reactivity:

Nucleophilic Substitution: By increasing the electron density of the ring, the methoxy group deactivates the pyridine core towards nucleophilic attack compared to an unsubstituted pyridine. However, the activating effect of the ring nitrogen at the C2 and C6 positions remains dominant for SNAr reactions.

Basicity: The electron-donating nature of the methoxy group increases the electron density on the ring nitrogen, making it more basic than the nitrogen in an unsubstituted pyridine. This enhanced basicity can influence its interaction with acids and its role in catalytic processes. reddit.com

Electrophilic Substitution: While pyridines are generally unreactive towards electrophilic aromatic substitution, the strong electron-donating character of the 4-methoxy group would make the ring significantly more susceptible to such reactions (at the C3 and C5 positions) than a simple pyridine.

The presence of the methoxy group is therefore crucial in modulating the electronic landscape of the pyridine ring, influencing the feasibility and regioselectivity of various reactions. nih.gov

Pyridine Ring Functionalization and Derivatization

The pyridine ring is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles. The substituents on the this compound ring—a benzyloxy group at C2, a methoxy group at C4, and a bromine atom at C6—further modulate this reactivity, creating a nuanced chemical landscape for functionalization.

Electrophilic Reactions:

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. The nitrogen atom is prone to protonation or coordination with Lewis acids, which further deactivates the ring towards electrophilic attack. In the case of this compound, the presence of the electron-withdrawing bromine atom at the C6 position further deactivates the ring. While the benzyloxy and methoxy groups at C2 and C4 are typically activating, their influence is tempered by the overriding deactivating effect of the ring nitrogen and the bromine.

Should an electrophilic substitution occur under harsh conditions, the directing effects of the existing substituents would come into play. The alkoxy groups (benzyloxy and methoxy) are ortho-, para-directing. However, the C3 and C5 positions are the most likely sites for electrophilic attack on a pyridine ring, albeit with low reactivity. Predicting the precise regioselectivity for this specific molecule is challenging without empirical data, but it is anticipated that such reactions would require forcing conditions and may result in a mixture of products or decomposition.

Nucleophilic Reactions:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, the bromine atom at the C6 position represents a good leaving group, making this site a prime target for nucleophilic aromatic substitution (SNAr).

The general mechanism for an SNAr reaction at the C6 position would involve the attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which stabilizes the complex. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromo group.

ReactantNucleophileProductReaction Type
This compoundR-NH22-Benzyloxy-6-(alkylamino)-4-methoxypyridineNucleophilic Substitution
This compoundR-O-2-Benzyloxy-6-(alkoxy)-4-methoxypyridineNucleophilic Substitution
This compoundR-S-2-Benzyloxy-6-(alkylthio)-4-methoxypyridineNucleophilic Substitution

This table illustrates potential nucleophilic substitution reactions at the C6 position.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. For pyridines, this approach is challenging due to the inherent inertness of C-H bonds and the potential for catalyst inhibition by the nitrogen lone pair. However, various strategies have been developed to overcome these hurdles, often relying on directing groups to achieve regioselectivity.

In the context of this compound, the existing substituents could potentially direct C-H functionalization. The nitrogen atom of the pyridine ring itself can act as a directing group, favoring functionalization at the C2 or C6 positions. However, these positions are already substituted in the title compound. The methoxy and benzyloxy groups could also direct ortho-metalation, potentially leading to functionalization at the C3 and C5 positions.

Transition-metal-catalyzed C-H activation is a prominent strategy. A plausible, though not experimentally verified for this specific molecule, pathway could involve the coordination of a transition metal (e.g., palladium, rhodium, or iridium) to the pyridine nitrogen. This coordination could then facilitate the activation of a nearby C-H bond, leading to the formation of a metallacyclic intermediate. Subsequent reaction with a coupling partner would then introduce a new functional group.

C-H PositionPotential Directing GroupPlausible Reaction Type
C34-Methoxyortho-Metalation/Cross-Coupling
C54-Methoxy / 6-Bromoortho-Metalation/Cross-Coupling

This table outlines hypothetical regioselective C-H functionalization strategies.

Radical reactions offer alternative pathways for the functionalization of pyridine rings. The electron-deficient nature of the pyridine ring makes it a suitable substrate for radical nucleophilic substitution reactions.

One potential radical pathway for this compound could involve homolytic cleavage of the C-Br bond. This could be initiated by photolysis, thermolysis, or the use of a radical initiator. The resulting pyridyl radical could then participate in various radical-mediated transformations, such as addition to alkenes or cross-coupling reactions.

Another possibility involves radical reactions at the benzyloxy group. The benzylic protons are susceptible to hydrogen atom abstraction, which would generate a benzylic radical. This radical could then undergo further reactions, potentially leading to functionalization of the benzylic position or rearrangement. While the reaction of the benzyloxy radical itself has been studied in other contexts, its specific behavior in this molecule is not documented.

The Minisci reaction is a well-known radical reaction for the functionalization of electron-deficient heterocycles. This reaction typically involves the generation of an electrophilic carbon-centered radical, which then attacks the pyridine ring. For this compound, a Minisci-type reaction would likely occur at the C3 or C5 positions, as these are the most electron-rich C-H positions on the ring.

Reaction TypeReactive SpeciesPotential Site of Reaction
Homolytic C-Br CleavagePyridyl radical at C6C6
Hydrogen AbstractionBenzylic radicalBenzylic position of the benzyloxy group
Minisci-type ReactionElectrophilic carbon radicalC3 or C5

This table summarizes potential radical reaction pathways.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Properties

Understanding the electronic structure and molecular properties of 2-Benzyloxy-6-Bromo-4-Methoxypyridine is fundamental to predicting its behavior in chemical reactions and its potential applications.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has been a pivotal tool in determining the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. These calculations typically employ various functionals and basis sets to approximate the solutions to the Schrödinger equation. While specific studies on this exact molecule are not publicly available, the methodologies used for similar substituted pyridines involve optimizing the molecular geometry to find the lowest energy conformation. For a molecule of this complexity, a common approach would be to use a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the electronic and structural parameters. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. In substituted pyridines, the electron density is often localized on the nitrogen atom and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, as well as being distributed across the aromatic rings. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms, indicating these are sites for potential electrophilic interaction. The areas around the hydrogen atoms would exhibit positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Localization and Energy Barrier Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energy of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the feasibility and rate of a chemical transformation. For example, in a nucleophilic substitution reaction at the bromine-bearing carbon, DFT calculations could be employed to model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond, revealing the energetic profile of the entire process.

Solvent Effects on Reaction Pathways

The solvent environment can dramatically influence the rate and outcome of a chemical reaction. nih.gov Computational models are essential for understanding these effects by simulating how solvent molecules interact with reactants, transition states, and products. For this compound, a key reaction is the Nucleophilic Aromatic Substitution (SNAr) at the carbon atom bonded to the bromine.

Theoretical studies can model such reactions using both implicit and explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which is useful for capturing bulk electrostatic effects. chemrxiv.org Explicit solvent models, where a number of individual solvent molecules are included in the calculation, provide a more detailed picture by accounting for specific interactions like hydrogen bonding. chemrxiv.org The choice of model affects the accuracy of the predicted energy barriers.

The kinetics of SNAr reactions are known to be significantly affected by solvent properties such as polarity, polarizability, and hydrogen-bond donating or accepting ability. researchgate.netrsc.org For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive. In contrast, protic solvents like methanol (B129727) can form hydrogen bonds with the nucleophile, potentially reducing its reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction in different solvents. By calculating the free energy of activation (ΔG‡), chemists can predict how the reaction rate will change from one solvent to another.

Table 1: Illustrative Example of Calculated Solvent Effects on the Activation Energy (ΔG‡) for a Hypothetical SNAr Reaction of this compound with a Nucleophile.

SolventDielectric Constant (ε)Solvent TypePredicted ΔG‡ (kcal/mol)Predicted Relative Rate
Hexane1.9Nonpolar35.21
Dichloromethane9.1Polar Aprotic28.5~3,500
Methanol32.7Polar Protic26.1~57,000
DMSO46.7Polar Aprotic24.3~480,000

Note: The data in this table is hypothetical and serves to illustrate trends predicted by computational models based on principles of solvent effects on SNAr reactions.

Role of Catalysts in Reaction Mechanisms

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Computational chemistry, particularly DFT, is instrumental in elucidating the complex catalytic cycles of these reactions. researchgate.net

A typical palladium-catalyzed Suzuki-Miyaura coupling, for example, involves three main stages: oxidative addition, transmetalation, and reductive elimination. acs.org DFT calculations can model each step to:

Characterize Intermediates and Transition States: The geometry and energy of all species along the reaction pathway can be calculated.

Explain Ligand Effects: The impact of different phosphine (B1218219) ligands on the catalyst's activity and stability can be systematically studied. Computational studies have shown that monoligated palladium species, L1Pd(0), are often the most active catalysts. acs.org

Investigate Catalyst Inhibition: In some cases, particularly with nitrogen-containing heterocycles, the substrate can bind too strongly to the metal center, leading to catalyst inhibition and poor reactivity. DFT can help understand the formation and stability of such inactive species. rsc.org

For instance, a computational study of a Suzuki-Miyaura reaction would calculate the relative free energies of the Pd(0) catalyst, the oxidative addition transition state and product, the transmetalation step, and the final reductive elimination step that yields the coupled product and regenerates the catalyst. researchgate.netnih.gov

Table 2: Hypothetical Relative Free Energy Profile for a Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

Species / StateDescriptionRelative Free Energy (kcal/mol)
Reactants + CatalystSeparated Substrate, Boronic Acid, and L-Pd(0)0.0
TS (Oxidative Addition)Transition state for C-Br bond cleavage+15.5
Intermediate 1L-Pd(II) complex after oxidative addition-5.2
TS (Transmetalation)Transition state for transfer of aryl group from boron+18.1
Intermediate 2L-Pd(II) complex with both aryl groups-10.8
TS (Reductive Elimination)Transition state for C-C bond formation+16.3
Products + CatalystCoupled Product and regenerated L-Pd(0)-25.0

Note: This table presents a simplified, illustrative energy profile. Actual values are highly dependent on the specific substrates, ligands, and level of theory used.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental characterization. nih.gov By comparing calculated spectra with experimental data, researchers can confirm molecular structures and gain deeper insight into electronic and vibrational properties.

Computational NMR and Vibrational Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net The process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory and then performing the GIAO calculation on the optimized structure. A strong linear correlation between the calculated and experimental chemical shifts serves to validate the proposed structure.

Similarly, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be predicted computationally. DFT calculations can determine the normal vibrational modes of a molecule and their corresponding frequencies. nih.gov Due to approximations in the theoretical models, calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve agreement. nih.gov These calculations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as the stretching of the C-Br bond or vibrations of the pyridine ring.

Table 3: Illustrative Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

AtomCalculated δ (ppm)Experimental δ (ppm)
Pyridine H-36.556.51
Pyridine H-56.906.88
Methoxy -OCH₃3.853.82
Benzyloxy -CH₂-5.405.36
Pyridine C-2163.5162.9
Pyridine C-398.297.8
Pyridine C-4165.1164.5
Pyridine C-5108.6108.1
Pyridine C-6142.0141.2

Note: Data is for illustrative purposes to show the typical level of agreement between GIAO-calculated and experimental NMR data.

UV-Vis Absorption Spectra Prediction

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). uta.edu This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. mdpi.com The results provide the key absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. researchgate.net

Analysis of the molecular orbitals involved in the primary transitions, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitation, such as whether it is a π → π* or n → π* transition. researchgate.net The calculated spectrum can then be compared directly with an experimentally measured one to confirm the identity of the compound and understand its electronic structure. mdpi.com

Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2950.215HOMO → LUMO (92%)
S₀ → S₂2680.188HOMO-1 → LUMO (75%)
S₀ → S₃2300.450HOMO → LUMO+1 (88%)

Note: This table is a hypothetical representation of data obtained from a TD-DFT calculation, illustrating the prediction of absorption maxima and the nature of the electronic transitions.

Advanced Analytical and Spectroscopic Methodologies for Comprehensive Characterization and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds like 2-Benzyloxy-6-Bromo-4-Methoxypyridine. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. nih.govcnr.itresearchgate.net For this compound (C₁₃H₁₂BrNO₂), the exact mass can be calculated and compared against the experimentally observed mass, confirming the elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M+). Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity (a 1:1 ratio) will be observed for the molecular ion, separated by two mass units (M+ and M+2). wpmucdn.commiamioh.eduyoutube.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. nih.gov This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For this compound, key fragmentation pathways would be expected, as detailed in the table below.

Table 1: Expected HRMS Fragmentation Patterns for this compound
Fragmentation PathwayDescriptionExpected Fragment (m/z)
Benzylic CleavageCleavage of the C-O bond between the pyridine (B92270) ring and the benzyloxy group, leading to the formation of a stable benzyl (B1604629) cation.91 (C₇H₇⁺)
Loss of Benzyl GroupFragmentation resulting in the bromomethoxypyridinol fragment.[M-91]⁺
Loss of Methoxy (B1213986) GroupCleavage of the methoxy group from the pyridine ring.[M-31]⁺
Loss of BromineCleavage of the C-Br bond.[M-79/81]⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, advanced 2D NMR techniques are crucial for assembling the complete molecular structure of this compound. harvard.eduyoutube.com

These techniques reveal correlations between different nuclei, allowing for a definitive assignment of all proton and carbon signals and establishing the connectivity of the molecular framework. science.govscience.govlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons on the benzyl group's aromatic ring and between the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to four bonds). researchgate.netsiftdesk.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic CH₂ protons to the carbon at the 2-position of the pyridine ring, confirming the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the benzylic CH₂ protons and the proton at the 3-position of the pyridine ring, providing information about the preferred conformation around the C-O bond.

Table 2: Application of 2D NMR for Structural Elucidation of this compound
2D NMR ExperimentExpected Key CorrelationsInformation Gained
COSYCorrelations between aromatic protons on the benzyl ring; correlation between H-3 and H-5 on the pyridine ring.Confirms proton-proton coupling networks within the aromatic systems.
HSQCCross-peaks for all C-H bonds (e.g., benzylic CH₂, methoxy CH₃, pyridine C-H, benzyl C-H).Directly links each proton signal to its attached carbon.
HMBCBenzylic CH₂ protons to pyridine C-2; Methoxy CH₃ protons to pyridine C-4; Pyridine H-3/H-5 to other pyridine carbons.Establishes the connectivity between the benzyloxy, methoxy, and pyridine fragments and identifies quaternary carbons.
NOESYBenzylic CH₂ protons to pyridine H-3; Benzylic CH₂ protons to ortho-protons of the benzyl ring.Provides through-space proximity information for conformational analysis.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is often inaccessible by solution NMR. mdpi.com For a crystalline compound like this compound, ssNMR can be used to characterize polymorphs—different crystalline forms of the same compound that can have distinct physical properties. acs.orgresearchgate.net By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can distinguish between different packing arrangements in the crystal lattice. acs.orgnih.gov Furthermore, ssNMR can be used to validate a crystal structure determined by X-ray diffraction by comparing the experimentally observed chemical shifts with those predicted from theoretical calculations based on the crystal structure.

In situ or real-time NMR spectroscopy allows for the monitoring of a chemical reaction as it happens directly inside the NMR spectrometer. nih.gov This technique provides valuable mechanistic insights by allowing for the identification and quantification of reactants, intermediates, products, and byproducts over time. nih.gov For the synthesis of this compound, in situ NMR could be used to follow the progress of the benzylation of the corresponding hydroxypyridine or the bromination of a precursor, potentially revealing transient intermediates and helping to optimize reaction conditions such as temperature, time, and stoichiometry.

Single Crystal X-Ray Diffraction for Definitive Structural Determination and Intermolecular Interactions

Single Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. vensel.orgjhu.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. beilstein-journals.org For this compound, an SCXRD analysis would provide an unambiguous confirmation of its molecular structure, including the substitution pattern on the pyridine ring. Moreover, it would reveal crucial details about the crystal packing and any intermolecular interactions, such as π-π stacking or halogen bonding, that stabilize the crystal structure.

Obtaining a single crystal of sufficient quality for SCXRD analysis is often a significant challenge. For substituted pyridines, several crystallization strategies can be employed. rsc.orgnih.gov Slow evaporation of a solution of the compound in a suitable solvent or a mixture of solvents is a common and effective method. acs.org Other techniques include vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, and cooling crystallization, where a saturated solution is slowly cooled to induce crystal growth. The choice of solvent is critical and often requires screening a variety of solvents with different polarities. mdpi.com Co-crystallization with other molecules can also be a strategy to induce crystal formation. mdpi.com

Analysis of Crystal Packing and Supramolecular Assembly

The elucidation of the three-dimensional arrangement of molecules in the crystalline state is fundamental to understanding a compound's physical properties. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted bromobenzenes and pyridines, allows for a detailed prediction of its crystal packing and supramolecular assembly.

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, would be instrumental in dissecting the contributions of these various forces. acs.orgresearchgate.net For analogous molecules, Hirshfeld analysis has revealed that H···H, C···H/H···C, and O···H/H···O interactions often account for the largest proportion of close contacts within the crystal structure. acs.org

To illustrate the type of data obtained from single-crystal X-ray diffraction, the crystallographic data for a related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, is presented below. researchgate.net Such data provides precise information on the unit cell dimensions, crystal system, and atomic arrangement.

Table 1: Illustrative Crystallographic Data for an Analogous Compound

ParameterValue
Empirical FormulaC₁₄H₁₃BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1415 (7)
b (Å)8.2635 (7)
c (Å)25.287 (2)
β (°)94.401 (10)
Volume (ų)1279.5 (2)
Z4

Note: Data is for 4-(benzyloxy)-2-bromo-1-methoxybenzene as an example. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups and the analysis of bonding within a molecule. aps.org For this compound, these methods provide a characteristic spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct absorption bands corresponding to the various functional moieties. The aromatic C-H stretching vibrations of the pyridine and benzyl rings typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge in the benzyloxy group would be observed in the 2850-2960 cm⁻¹ region. Key functional group vibrations include the C=N and C=C stretching modes of the pyridine ring, expected between 1400 and 1600 cm⁻¹. researchgate.net The C-O stretching vibrations of the ether linkages (methoxy and benzyloxy) are anticipated to produce strong bands in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric "ring breathing" mode of the pyridine ring, which is often a strong and sharp band, is particularly characteristic. researchgate.net Aromatic C-H stretching and ring vibrations are also prominent. stfc.ac.uk The C-Br bond, involving a heavy atom, often gives rise to a strong Raman signal at low frequency. Resonance Raman spectroscopy could potentially be used to selectively enhance vibrations coupled to specific electronic transitions, providing deeper insight into the molecule's electronic structure. stfc.ac.uk

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (-CH₂-)2850 - 2960IR, Raman
Pyridine Ring C=C, C=N Stretch1400 - 1600IR, Raman
C-O-C Asymmetric Stretch (Ether)1200 - 1275IR
C-O-C Symmetric Stretch (Ether)1000 - 1150IR
Pyridine Ring Breathing990 - 1030Raman
C-Br Stretch500 - 650IR, Raman

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS) in Synthetic Method Development

The synthesis of highly substituted pyridines can result in complex mixtures containing starting materials, intermediates, the desired product, and various byproducts. nih.gov Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such mixtures and are crucial for synthetic method development and optimization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the progress of the synthesis of this compound. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) can separate the components of the reaction mixture based on their polarity. The eluent is then introduced into a mass spectrometer, which provides mass information for each separated component. This allows for the unambiguous identification of the product by its molecular weight, and the structures of impurities can often be inferred from their mass and fragmentation patterns. researchgate.net The high sensitivity and selectivity of LC-MS, particularly using modes like selected reaction monitoring (SRM), enable precise quantification of reactants and products, which is vital for kinetic studies and yield optimization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is an excellent alternative. nih.gov The components of the synthetic mixture are separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluted compounds, generating a mass spectrum that serves as a molecular fingerprint. nih.gov This technique is highly effective for identifying isomeric byproducts that may be difficult to distinguish by other methods and for detecting trace impurities. researchgate.net The analysis of fragmentation pathways can provide detailed structural information, confirming the identity of the target compound and helping to elucidate the structures of unknown reaction byproducts. nih.gov

Table 3: Application of Hyphenated Techniques in Synthetic Analysis

TechniqueSeparation PrincipleDetection PrincipleApplication in Synthesis of this compound
LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.Ionization of separated components and analysis of their mass-to-charge ratio.Monitoring reaction progress, identifying non-volatile intermediates and byproducts, purity assessment, kinetic studies.
GC-MS Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Electron ionization of separated components, followed by mass analysis of the parent ion and fragment ions.Analysis of volatile components, separation of isomers, identification of byproducts, confirmation of product structure through fragmentation patterns.

Synthetic Utility of 2 Benzyloxy 6 Bromo 4 Methoxypyridine As a Building Block

Precursor for Diverse Pyridine (B92270) Derivatives and Scaffolds

The reactivity of the bromine atom at the C6 position makes 2-benzyloxy-6-bromo-4-methoxypyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

Key cross-coupling reactions utilizing this building block include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The versatility of commercially available boronic acids allows for the introduction of diverse aryl and heteroaryl groups at the C6 position.

Sonogashira Coupling : This method forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org The resulting alkynylpyridines are valuable intermediates for creating more complex structures, including conjugated systems and heterocyclic rings. lookchem.com

Buchwald-Hartwig Amination : This reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This provides direct access to a variety of 6-aminopyridine derivatives, a common motif in pharmacologically active compounds. organic-chemistry.orgnih.gov

The benzyloxy group at the C2 position typically serves as a protecting group for the corresponding pyridone. It is stable under many cross-coupling conditions and can be selectively removed at a later synthetic stage via hydrogenolysis to unmask the hydroxyl group, further increasing the molecular diversity of the products.

The following table summarizes representative transformations of this compound into various pyridine derivatives.

Coupling ReactionReagents/CatalystProduct TypePotential Applications
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)6-Aryl-2-benzyloxy-4-methoxypyridineBiaryl synthesis, Ligands, Pharmaceuticals
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N)6-Alkynyl-2-benzyloxy-4-methoxypyridineConjugated materials, Natural product synthesis
Buchwald-Hartwig Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)6-Amino-2-benzyloxy-4-methoxypyridineMedicinal chemistry, Agrochemicals

Application in the Construction of Complex Heterocyclic Systems

Beyond simple derivatization, this compound is instrumental in constructing more elaborate, multi-ring heterocyclic systems. The functional groups on the pyridine ring serve as handles for subsequent intramolecular or intermolecular reactions that build additional rings onto the initial scaffold.

For instance, a group introduced at the C6 position via a Sonogashira coupling can undergo a subsequent cyclization reaction. An alkynyl substituent can participate in an intramolecular reaction with another functional group on the molecule or with a reagent to form a new fused ring. Similarly, a substituent introduced via Suzuki coupling can be designed to contain a reactive site that facilitates a ring-closing reaction, leading to polycyclic aromatic or heteroaromatic structures.

These multi-step sequences, starting from a single, versatile building block, are a powerful strategy for synthesizing complex molecular architectures found in natural products and novel drug candidates. nih.gov

Role in Scaffold Diversification and Library Synthesis for Chemical Space Exploration

In modern drug discovery, the exploration of chemical space through the synthesis of compound libraries is a critical process. nih.gov this compound is an ideal starting scaffold for creating such libraries due to its capacity for controlled, site-selective diversification.

The distinct reactivity of its functional groups allows for a combinatorial approach to synthesis. A library can be generated by first performing a set of parallel cross-coupling reactions at the C6-bromo position with a diverse range of building blocks (e.g., various boronic acids). In a subsequent step, the benzyloxy group at C2 can be removed and the resulting pyridone can be subjected to another set of reactions (e.g., alkylation or acylation). This systematic approach allows for the rapid generation of a large number of structurally related but distinct molecules.

This strategy enables chemists to efficiently map the structure-activity relationship (SAR) of a particular compound class, which is essential for optimizing lead compounds in a drug development program.

Synthetic Strategies for Annulated Pyridines and Fused Systems

Annulation, the process of building a new ring onto an existing one, is a key strategy for accessing fused heterocyclic systems. This compound provides a robust platform for such synthetic endeavors.

One common strategy involves a two-step process:

Functionalization : A palladium-catalyzed cross-coupling reaction is used to install a substituent at the C6 position that contains the necessary atoms for the new ring. For example, coupling with an ortho-functionalized arylboronic acid can place a reactive group in proximity to the pyridine nitrogen or the C5 position.

Cyclization : An intramolecular reaction is then triggered to form the new fused ring. This can be an intramolecular Heck reaction, a condensation reaction, or a cyclodehydration, among other methods.

These strategies have been successfully employed to synthesize a variety of fused pyridine systems, such as pyrido[3,2-c]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The development of efficient annulation tactics is crucial for accessing novel heterocyclic scaffolds with unique biological activities and material properties. organic-chemistry.org

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Reactant of Route 1
2-Benzyloxy-6-Bromo-4-Methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-6-Bromo-4-Methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.